molecular formula C20H32BNO4 B13723353 Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13723353
M. Wt: 361.3 g/mol
InChI Key: RIHVMVZVGAHGEM-UHFFFAOYSA-N
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Description

Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the dioxaborolane ring, which is then coupled with a benzyl group and further reacted to form the final ester compound. The reaction conditions often require the use of palladium catalysts and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Maintaining stringent control over reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester exerts its effects involves the interaction of the boron-containing dioxaborolane ring with various molecular targets. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. The molecular pathways involved include the activation of carbon-hydrogen bonds and the formation of carbon-boron bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of a boron-containing dioxaborolane ring and a benzyl ester group. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical syntheses and applications .

Properties

Molecular Formula

C20H32BNO4

Molecular Weight

361.3 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C20H32BNO4/c1-9-22(17(23)24-18(2,3)4)14-15-10-12-16(13-11-15)21-25-19(5,6)20(7,8)26-21/h10-13H,9,14H2,1-8H3

InChI Key

RIHVMVZVGAHGEM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)C(=O)OC(C)(C)C

Origin of Product

United States

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